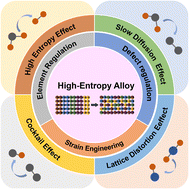Optimization strategies of high-entropy alloys for electrocatalytic applications
Chemical Science Pub Date: 2023-10-19 DOI: 10.1039/D3SC04962K
Abstract
High-entropy alloys (HEAs) are expected to become one of the most promising functional materials in the field of electrocatalysis due to their site-occupancy disorder and lattice order. The chemical complexity and component tunability make it possible for them to obtain a nearly continuous distribution of adsorption energy curve, which means that the optimal adsorption strength and maximum activity can be obtained by a multi-alloying strategy. In the last decade, a great deal of research has been performed on the synthesis, element selection and catalytic applications of HEAs. In this review, we focus on the analysis and summary of the advantages, design ideas and optimization strategies of HEAs in electrocatalysis. Combined with experiments and theories, the advantages of high activity and high stability of HEAs are explored in depth. According to the classification of catalytic reactions, how to design high-performance HEA catalysts is proposed. More importantly, efficient strategies for optimizing HEA catalysts are provided, including element regulation, defect regulation and strain engineering. Finally, we point out the challenges that HEAs will face in the future, and put forward some personal proposals. This work provides a deep understanding and important reference for electrocatalytic applications of HEAs.


Recommended Literature
- [1] Growth characteristics of uniaxial InGaN/GaN MQW/n-GaN nanowires on Si(111) using MOCVD
- [2] Simple dissymmetrical and asymmetrical Tröger's bases: photophysical and structural characterization†
- [3] Pyridine imines as ligands in luminescent iridium complexes†
- [4] Correction: In silico decryption of serotonin–receptor binding: local non-covalent interactions and long-range conformational changes
- [5] Metallic ruthenium nanoparticles for hydrogenation of supercritical carbon dioxide†
- [6] Size dependence of gold clusters with precise numbers of atoms in aerobic oxidation of d-glucose†
- [7] Ligand-modified synthesis of shape-controllable and highly luminescent CsPbBr3 perovskite nanocrystals under ambient conditions†
- [8] In vivo investigation of brain and systemic ketobemidonemetabolism
- [9] Dinuclear zinc catalysts with unprecedented activities for the copolymerization of cyclohexene oxide and CO2†
- [10] High-performance liquid chromatography using a colour-forming agent as a component of the mobile phase. Separation and determination of magnesium and calcium in clinical samples with o-cresolphthalein complexone

Journal Name:Chemical Science
Research Products
-
CAS no.: 1115-82-8









